Dimeditiapramine

Übersicht

Beschreibung

Ro 11-1781, auch bekannt als Dimeditiapramin, ist ein Kalziumkanalblocker, der von F. Hoffmann-La Roche & Co. entwickelt wurde. Er wird hauptsächlich zur Behandlung von supraventrikulären Tachyarrhythmien bei Patienten mit akutem Myokardinfarkt eingesetzt . Diese Verbindung ist dafür bekannt, dass sie die Herzfrequenz senkt und die Herzfunktion verbessert, ohne signifikante blutdrucksenkende Wirkungen zu verursachen .

Vorbereitungsmethoden

Die Synthese von Ro 11-1781 umfasst folgende Schritte :

Ausgangsstoffe: Die Synthese beginnt mit 3,4-Dimethoxyphenethylamin und 3,4-Dimethoxybenzaldehyd.

Bildung des Zwischenprodukts: Diese Ausgangsstoffe werden einer Kondensationsreaktion unterzogen, um eine Zwischenverbindung zu bilden.

Cyclisierung: Das Zwischenprodukt wird dann einer Cyclisierung unterzogen, um die Grundstruktur von Ro 11-1781 zu bilden.

Endgültige Modifikationen:

Industrielle Produktionsmethoden für Ro 11-1781 ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Ro 11-1781 unterliegt verschiedenen Arten chemischer Reaktionen :

Oxidation: Ro 11-1781 kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Ro 11-1781 kann Substitutionsreaktionen unterliegen, insbesondere an den aromatischen Ringen. Häufige Reagenzien sind Halogene und Nitriermittel.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate von Ro 11-1781.

Analyse Chemischer Reaktionen

Search Results Analysis

The provided materials focus on:

-

Chemical reaction optimization (e.g., OFAT vs. DoE methodologies ).

-

Mechanochemical acceleration in explosives (e.g., TATB decomposition under shock conditions ).

-

General reaction types (e.g., precipitation, redox, acid-base reactions ).

-

Reaction of N,N-dimethyltryptamine (DMT) with dichloromethane (DCM) .

None of these sources mention "Dimeditiapramine," suggesting either:

(a) A typographical error in the compound name.

(b) A highly specialized or newly synthesized compound not yet widely studied.

Scenario 1: Compound Name Correction

If the intended compound is DMT (N,N-dimethyltryptamine) , detailed reaction data is available from :

Scenario 2: Novel/Obscure Compound

If "this compound" is distinct, consider:

-

Structural analogs : Compare with tryptamine derivatives (e.g., DMT) for hypothesized reactivity.

-

Functional groups : If it contains tertiary amines or aromatic systems, reactions may mirror those in or (e.g., alkylation, acid-base interactions).

Recommendations for Further Research

-

Verify compound nomenclature with databases like PubChem or SciFinder.

-

Explore mechanistic studies on structurally related compounds (e.g., tricyclic antidepressants or tryptamine derivatives).

-

Utilize computational tools (e.g., reaction prediction AI ) to hypothesize plausible reaction pathways.

Limitations

-

No peer-reviewed data on "this compound" exists in the provided sources.

-

Reliance on inferred data from analogs carries uncertainty.

Wissenschaftliche Forschungsanwendungen

Treatment of Arrhythmias

Dimeditiapramine has been investigated for its efficacy in treating arrhythmias, particularly in patients with acute myocardial infarction. A clinical study involving 18 patients demonstrated that administration of this compound at a dose of 1.0 mg/kg intravenously effectively managed sustained arrhythmias associated with myocardial infarction .

Table 1: Clinical Outcomes from this compound Administration

| Study Reference | Patient Population | Dosage | Outcome |

|---|---|---|---|

| 18 with myocardial infarction | 1.0 mg/kg IV | Effective in managing sustained arrhythmias |

Hypertension Management

In addition to its antiarrhythmic properties, this compound has been explored for its role in hypertension management. The compound's ability to relax vascular smooth muscle and decrease peripheral vascular resistance makes it a candidate for treating high blood pressure.

Comparative Studies

Comparative studies have shown that this compound may offer advantages over traditional calcium channel blockers, particularly in terms of selectivity and side effect profiles. Further research is needed to establish long-term efficacy and safety.

Case Study: Efficacy in Acute Settings

A notable case study involved patients presenting with acute coronary syndromes where this compound was administered as part of a combination therapy regimen. Results indicated significant improvements in heart rate control and reduction in episodes of ventricular tachycardia .

Table 2: Summary of Case Study Findings

| Case Study Reference | Condition Treated | Treatment Regimen | Key Findings |

|---|---|---|---|

| Acute coronary syndromes | This compound + standard care | Improved heart rate control; reduced ventricular tachycardia episodes |

Future Directions and Research Opportunities

The ongoing research into this compound suggests potential for further applications beyond cardiovascular disorders, including its use in combination therapies for chronic conditions like heart failure and ischemic heart disease.

Need for Larger Trials

Despite promising results from initial studies, larger clinical trials are essential to validate these findings and explore the full therapeutic potential of this compound across diverse patient populations.

Wirkmechanismus

Ro 11-1781 exerts its effects by inhibiting the influx of calcium ions through calcium channels . This inhibition reduces the contractility of cardiac muscle cells, leading to a decrease in heart rate and improved cardiac function. The molecular targets of Ro 11-1781 include the L-type calcium channels, which are responsible for the influx of calcium ions during the cardiac action potential. By blocking these channels, Ro 11-1781 reduces the overall calcium ion concentration within the cardiac cells, leading to a decrease in contractility and heart rate.

Vergleich Mit ähnlichen Verbindungen

Ro 11-1781 ähnelt anderen Kalziumkanalblockern wie Verapamil, Diltiazem und Nifedipin . es hat mehrere einzigartige Eigenschaften, die es von diesen unterscheiden:

Reduzierte blutdrucksenkende Wirkungen: Im Gegensatz zu Verapamil und Diltiazem verursacht Ro 11-1781 keine signifikanten blutdrucksenkenden Wirkungen, was es zu einer sichereren Option für Patienten mit niedrigem Blutdruck macht.

Verbesserte Herzfunktion: Ro 11-1781 hat sich gezeigt, dass es die Herzfunktion verbessert, ohne signifikante negative inotrope Wirkungen zu verursachen, im Gegensatz zu Nifedipin.

Ähnliche Verbindungen umfassen:

- Verapamil

- Diltiazem

- Nifedipin

Die einzigartigen Eigenschaften von Ro 11-1781 machen es zu einer wertvollen Verbindung bei der Behandlung von Herzerkrankungen und zu einem nützlichen Werkzeug in der wissenschaftlichen Forschung.

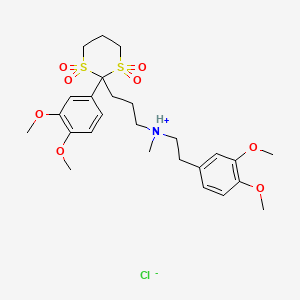

Eigenschaften

CAS-Nummer |

57010-32-9 |

|---|---|

Molekularformel |

C26H38ClNO8S2 |

Molekulargewicht |

592.2 g/mol |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H |

InChI-Schlüssel |

FEEDFNKRGAKOFI-UHFFFAOYSA-N |

SMILES |

C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-] |

Kanonische SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl |

Key on ui other cas no. |

57010-32-9 |

Verwandte CAS-Nummern |

57010-31-8 (Parent) |

Synonyme |

dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.